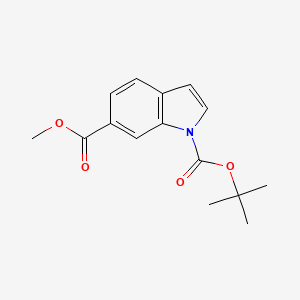

1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 6-O-methyl indole-1,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-7-10-5-6-11(9-12(10)16)13(17)19-4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYAAIGPQOLNLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609944 | |

| Record name | 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354587-63-6, 957127-83-2 | |

| Record name | 1-(1,1-Dimethylethyl) 6-methyl 1H-indole-1,6-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354587-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate" properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate. This N-Boc protected indole derivative serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of therapeutic agents. This document details a validated synthetic protocol, available analytical data, and discusses the general reactivity and potential applications of this compound class.

Chemical Properties and Data

This compound is a disubstituted indole with a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen and a methyl ester at the 6-position. The presence of the Boc group enhances its solubility in organic solvents and modifies the reactivity of the indole ring, making it a versatile building block in organic synthesis.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 354587-63-6 | N/A |

| Molecular Formula | C₁₅H₁₇NO₄ | N/A |

| Molecular Weight | 275.30 g/mol | N/A |

| Appearance | Solid | [1] |

| Purity | ≥97% (typical) | N/A |

| Storage | 4°C | N/A |

Table 2: Computational Chemistry Data

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 57.53 Ų | N/A |

| LogP | 3.2111 | N/A |

| Hydrogen Bond Acceptors | 5 | N/A |

| Hydrogen Bond Donors | 0 | N/A |

| Rotatable Bonds | 1 | N/A |

Synthesis

The primary method for the synthesis of this compound involves the N-protection of methyl 1H-indole-6-carboxylate. A detailed experimental protocol is provided in the patent literature.[1]

Experimental Protocol: N-Boc Protection of Methyl 1H-indole-6-carboxylate[1]

Reaction Scheme:

Caption: Synthesis of the target compound.

Materials:

-

Methyl 1H-indole-6-carboxylate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

N,N-Dimethylpyridin-4-amine (DMAP)

-

Acetonitrile

Procedure:

-

To a solution of methyl 1H-indole-6-carboxylate (18.8 mmol) in acetonitrile (60 mL) at room temperature, add N,N-dimethylpyridin-4-amine (3.76 mmol) and di-tert-butyl dicarbonate (28.3 mmol).[1]

-

Stir the reaction mixture at room temperature overnight.[1]

-

Monitor the reaction for the consumption of the starting material, for example, by LCMS.

-

Upon completion, remove the solvent under reduced pressure.[1]

-

Purify the residue by silica gel chromatography, eluting with a suitable solvent system (e.g., petroleum ether/ethyl acetate, 10:1) to afford this compound as a solid.[1]

Characterization

Table 3: Analytical Data

| Technique | Data | Source |

| LCMS (ESI) | m/z 220.1 [M+H-56]⁺, 276.1 [M+H]⁺ | [1] |

Note: The fragment at m/z 220.1 corresponds to the loss of the tert-butyl group.

Reactivity and Applications

The chemical reactivity of this compound is characteristic of N-Boc protected indoles. The Boc group serves to deactivate the indole nitrogen towards electrophilic attack and can direct metallation to the C2 position.

Reactivity Profile

-

Reduction of the Methyl Ester: The methyl ester at the 6-position can be selectively reduced. For instance, diisobutylaluminum hydride (DIBAL-H) can be used to reduce the ester to the corresponding alcohol, providing a handle for further functionalization.[1]

-

Electrophilic Aromatic Substitution: The N-Boc group is an electron-withdrawing group that can influence the regioselectivity of electrophilic substitution on the indole ring.

-

Deprotection: The Boc group can be readily removed under acidic conditions to yield the free indole.

Application as a Synthetic Intermediate

The primary documented application of this compound is as an intermediate in the synthesis of more complex molecules. In the patent where its synthesis is described, it is a precursor for the synthesis of serine/threonine kinase inhibitors.[1] The indole-6-carboxaldehyde, derived from the reduction of the methyl ester, can be further elaborated to introduce diverse functionalities.

Signaling Pathways and Biological Activity

There is currently no specific information available in the public domain regarding the direct biological activity of this compound or its involvement in any signaling pathways. Its utility is primarily as a building block for the synthesis of biologically active compounds. The broader class of indole derivatives is known to interact with a wide range of biological targets and pathways, and this compound provides a scaffold for the exploration of new chemical space in drug discovery.

Logical Relationships of Properties and Applications

The structural features of this compound directly inform its utility in chemical synthesis.

Caption: Relationship between structure and utility.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its preparation is straightforward, and its protected nature allows for selective modifications at other positions of the indole scaffold. While direct biological data for this compound is lacking, its role as a precursor to potent kinase inhibitors highlights its importance in the field of medicinal chemistry and drug development. Further research into the reactivity and potential applications of this and related compounds is warranted.

References

In-Depth Technical Guide: 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate

CAS Number: 354587-63-6

Abstract

This technical guide provides a comprehensive overview of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate, a key intermediate in synthetic organic chemistry, particularly in the development of pharmacologically active molecules. This document details the compound's chemical and physical properties, provides a detailed, replicable experimental protocol for its synthesis via N-tert-butoxycarbonylation of methyl 1H-indole-6-carboxylate, and discusses the broader biological significance of the indole-1,6-dicarboxylate scaffold in drug discovery. The information presented is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Modifications at various positions of the indole ring can significantly modulate the pharmacological profile of the resulting derivatives. The introduction of a tert-butoxycarbonyl (Boc) group at the N1 position serves as a common protective strategy in multi-step syntheses, enhancing solubility in organic solvents and allowing for selective reactions at other positions of the indole ring. The carboxylate group at the C6 position offers a handle for further chemical elaboration, making this compound a valuable building block in the synthesis of complex molecular architectures.

While specific biological activities for this compound have not been extensively reported in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic applications. This guide aims to consolidate the available chemical data and provide a practical framework for its synthesis and potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound and its synthetic precursor, methyl 1H-indole-6-carboxylate, is presented below.

Table 1: Physicochemical Properties

| Property | This compound | Methyl 1H-indole-6-carboxylate |

| CAS Number | 354587-63-6 | 50820-65-0[4] |

| Molecular Formula | C₁₅H₁₇NO₄ | C₁₀H₉NO₂[4] |

| Molecular Weight | 275.30 g/mol | 175.18 g/mol [4] |

| Appearance | Solid (predicted) | White to pale cream crystals or powder[4] |

| Melting Point | Not available | 76-80 °C[4] |

| Purity | ≥97% (commercially available) | ≥97% (commercially available)[4] |

| SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C(=O)OC | COC(=O)c1ccc2cc[nH]c2c1[4] |

| InChI Key | Not available | AYYOZKHMSABVRP-UHFFFAOYSA-N[4] |

Synthesis

The synthesis of this compound is achieved through the N-tert-butoxycarbonylation of methyl 1H-indole-6-carboxylate. This reaction, commonly referred to as Boc protection, involves the reaction of the indole nitrogen with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base or catalyst.

Synthetic Workflow

The overall synthetic pathway is illustrated in the following diagram:

Caption: Synthetic workflow for the preparation of the target compound.

Experimental Protocol: N-tert-butoxycarbonylation of Methyl 1H-indole-6-carboxylate

This protocol is adapted from a general procedure for the N-tert-butoxycarbonylation of amines using a yttria-zirconia based Lewis acid catalyst.[5]

Materials:

-

Methyl 1H-indole-6-carboxylate (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)

-

Yttria-Zirconia catalyst (20% by weight of the amine)

-

Dry Acetonitrile (MeCN)

-

Diethyl ether

-

10% Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a solution of methyl 1H-indole-6-carboxylate (1.0 eq) in dry acetonitrile, add the yttria-zirconia catalyst (20% by weight).

-

Stir the mixture at room temperature.

-

Add a solution of di-tert-butyl dicarbonate (1.0 eq) in dry acetonitrile dropwise to the stirring mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, filter off the catalyst and wash it thoroughly with diethyl ether.

-

Combine the filtrate and washings and wash sequentially with 10% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on neutral alumina using a suitable eluent system (e.g., petroleum ether: ethyl acetate) to afford pure this compound.

Table 2: Reagents and their Roles

| Reagent | Role |

| Methyl 1H-indole-6-carboxylate | Starting material |

| Di-tert-butyl dicarbonate (Boc₂O) | Boc-protecting agent |

| Yttria-Zirconia | Lewis acid catalyst |

| Acetonitrile | Solvent |

| Diethyl ether | Extraction solvent |

| 10% Sodium bicarbonate solution | To neutralize any acidic impurities |

| Brine | To remove water |

| Anhydrous sodium sulfate | Drying agent |

Potential Biological Significance and Applications in Drug Discovery

General Biological Activities of Indole Derivatives

Indole-containing molecules have been reported to exhibit a multitude of pharmacological effects, including but not limited to:

-

Anticancer activity: Many indole derivatives have shown potent cytotoxic effects against various cancer cell lines.[3]

-

Antimicrobial activity: The indole nucleus is a common feature in compounds with antibacterial, antifungal, and antiviral properties.[1][3]

-

Anti-inflammatory activity: Certain indole derivatives act as inhibitors of inflammatory pathways.[3]

-

Neurological activity: The structural similarity of indole to tryptophan has led to the development of numerous neurologically active agents.

The presence of the carboxylate group at the C6 position of the indole ring in the target compound provides a versatile point for modification, allowing for the exploration of structure-activity relationships (SAR) in drug design programs. The Boc-protected nitrogen at the N1 position facilitates selective functionalization at other sites of the indole ring.

Hypothetical Signaling Pathway Involvement

Given the prevalence of the indole scaffold in biologically active compounds, one can hypothesize potential interactions with various signaling pathways. The specific nature of these interactions would depend on the subsequent modifications made to the this compound core. A generalized schematic of how an indole-based drug candidate might interfere with a cellular signaling cascade is presented below.

Caption: Potential interaction of an indole derivative with a signaling pathway.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its properties and a practical protocol for its synthesis. While specific biological data for this compound is currently limited, its structural features suggest that it can serve as a versatile scaffold for the development of novel therapeutic agents targeting a variety of diseases. Further research into the derivatization of this compound and the biological evaluation of the resulting molecules is warranted to fully explore its potential in drug discovery.

References

Technical Guide: Physicochemical Properties of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of the compound 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate, with a focus on its molecular weight and chemical formula. This information is critical for researchers engaged in drug discovery, chemical synthesis, and materials science.

Core Compound Data

The fundamental molecular properties of this compound are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

| Property | Value |

| Molecular Formula | C₁₅H₁₇NO₄[1][2] |

| Molecular Weight | 275.30 g/mol [1] |

| CAS Number | 354587-63-6[1] |

Experimental Determination of Molecular Weight

The molecular weight of an organic compound such as this compound can be experimentally determined through several well-established analytical techniques. The choice of method often depends on the nature of the substance and the required accuracy.[3]

Mass Spectrometry

Mass spectrometry is a powerful and widely used technique for the precise determination of molecular weight.[4] It works by ionizing the compound and then separating the ions based on their mass-to-charge ratio (m/z).[4] The resulting mass spectrum typically shows a molecular ion peak which corresponds to the molecular weight of the compound.[4] This method is highly accurate and can be used for a wide range of organic compounds.[3][5]

General Protocol for Electron Ionization (EI) Mass Spectrometry:

-

A small sample of the compound is introduced into the mass spectrometer.

-

The sample is vaporized and then bombarded with a high-energy beam of electrons, causing the molecules to lose an electron and form positively charged ions (cations).[4]

-

These ions are then accelerated by an electric field.

-

The accelerated ions are passed through a magnetic field, which deflects them according to their mass-to-charge ratio.

-

A detector measures the abundance of ions at each m/z value, generating a mass spectrum.

Chromatographic Methods

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) can be used to determine the relative molecular weight of compounds.[3] These techniques separate molecules based on their size in solution.

General Protocol for GPC/SEC:

-

A solution of the compound is passed through a column packed with a porous gel.

-

Smaller molecules can enter the pores of the gel, which slows their movement through the column, while larger molecules are excluded from the pores and elute more quickly.

-

The retention time of the sample is compared to that of a series of known molecular weight standards to estimate the molecular weight of the compound.

Colligative Property Measurements

For non-volatile solutes, methods based on colligative properties, such as boiling point elevation or freezing point depression, can be employed.[5] These properties depend on the number of solute particles in a solution.[5][6]

General Protocol for Boiling Point Elevation:

-

The boiling point of the pure solvent is accurately measured.[6]

-

A known mass of the compound is dissolved in a known mass of the solvent.[6]

-

The boiling point of the resulting solution is measured.[6]

-

The elevation in boiling point (ΔTb) is used to calculate the molality of the solution, from which the molecular weight of the solute can be determined using the formula ΔTb = Kb × m, where Kb is the ebullioscopic constant of the solvent and m is the molality.[5][6]

Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the characterization of a novel chemical compound, starting from synthesis and culminating in the determination of its key physicochemical properties.

Caption: Workflow for the synthesis and characterization of a chemical compound.

References

- 1. chemscene.com [chemscene.com]

- 2. keyorganics.net [keyorganics.net]

- 3. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. howengineeringworks.com [howengineeringworks.com]

- 6. uomosul.edu.iq [uomosul.edu.iq]

An In-Depth Technical Guide to the Synthesis of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate, a key building block in medicinal chemistry, starting from the readily available methyl indole-6-carboxylate. This process involves the selective protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, a crucial step in multi-step synthetic routes for the development of novel therapeutic agents.

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates. Functionalization of the indole ring is a key strategy for modulating the pharmacological properties of these molecules. The protection of the indole nitrogen is often a necessary step to control regioselectivity in subsequent reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under mild acidic conditions.

This guide details a robust and efficient method for the N-tert-butoxycarbonylation of methyl indole-6-carboxylate to yield this compound.

Reaction Scheme

The synthesis proceeds via the N-tert-butoxycarbonylation of methyl indole-6-carboxylate using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically facilitated by a catalyst or a base to enhance the nucleophilicity of the indole nitrogen.

Caption: General reaction scheme for the N-Boc protection of methyl indole-6-carboxylate.

Experimental Protocols

Two primary methods have been identified as effective for the N-tert-butoxycarbonylation of indoles and are adaptable for methyl indole-6-carboxylate.

Method 1: Cesium Fluoride Catalyzed N-tert-butoxycarbonylation

This method utilizes cesium fluoride (CsF) as a mild and efficient catalyst for the reaction.[1]

Materials:

-

Methyl indole-6-carboxylate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Cesium Fluoride (CsF)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of methyl indole-6-carboxylate (1.0 mmol) in dry DMF (5 mL), add cesium fluoride (0.2 mmol).

-

To this mixture, add di-tert-butyl dicarbonate (1.3 mmol) at room temperature.

-

Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Method 2: 4-Dimethylaminopyridine (DMAP) Catalyzed N-tert-butoxycarbonylation

This method employs 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[2][3]

Materials:

-

Methyl indole-6-carboxylate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile or Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve methyl indole-6-carboxylate (1.0 mmol) in acetonitrile or dichloromethane (10 mL).

-

Add di-tert-butyl dicarbonate (1.2 mmol) and a catalytic amount of DMAP (0.1 mmol) to the solution.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Quantitative Data

While specific yield for the N-tert-butoxycarbonylation of methyl indole-6-carboxylate is not explicitly reported, the cesium fluoride catalyzed method has been shown to be high-yielding for analogous indole esters.[1]

| Substrate | Reaction Time (h) | Yield (%) |

| Ethyl indole-2-carboxylate | 1 | 80 |

| Methyl indole-3-carboxylate | 1 | 87 |

| 5-Bromoindole | 1 | 83 |

| 5-Cyanoindole | 1 | 80 |

| 5-Nitroindole | 1 | 80 |

Logical Workflow

The overall process from starting material to purified product can be visualized as follows:

Caption: Workflow for the synthesis and purification of the target compound.

Conclusion

The N-tert-butoxycarbonylation of methyl indole-6-carboxylate is a straightforward and efficient reaction that provides a key intermediate for the synthesis of complex indole-containing molecules. The cesium fluoride catalyzed method offers a mild and high-yielding approach, making it particularly suitable for sensitive substrates. This guide provides the necessary details for researchers and drug development professionals to successfully implement this synthesis in their work.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characterization of "1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate" (CAS No. 354587-63-6). As of the latest literature and database search, experimental spectroscopic data (NMR, IR, MS) for this specific compound is not publicly available. Therefore, this document outlines the standard experimental protocols for acquiring such data and presents predicted spectral information based on the analysis of its structural fragments. This guide is intended for researchers, scientists, and drug development professionals who may be working with this compound or similar molecular scaffolds.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₁₅H₁₇NO₄ Molecular Weight: 275.30 g/mol Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established values for similar indole derivatives, N-Boc protected compounds, and methyl esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | s | 1H | H-7 |

| ~7.8 - 8.0 | d | 1H | H-5 |

| ~7.6 - 7.7 | d | 1H | H-4 |

| ~7.5 - 7.6 | d | 1H | H-2 |

| ~6.5 - 6.6 | d | 1H | H-3 |

| ~3.9 | s | 3H | -COOCH₃ |

| ~1.7 | s | 9H | -C(CH₃)₃ (Boc) |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~167 | -COOCH₃ (Carbonyl) |

| ~149 | N-COO- (Boc Carbonyl) |

| ~135 | C-7a |

| ~131 | C-6 |

| ~128 | C-2 |

| ~124 | C-3a |

| ~122 | C-5 |

| ~120 | C-4 |

| ~115 | C-7 |

| ~107 | C-3 |

| ~84 | -C(CH₃)₃ (Boc quaternary C) |

| ~52 | -COOCH₃ |

| ~28 | -C(CH₃)₃ (Boc methyl C) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 - 2930 | Medium | C-H stretch (aliphatic, from tert-butyl and methyl) |

| ~1735 - 1715 | Strong | C=O stretch (ester carbonyl) |

| ~1725 - 1700 | Strong | C=O stretch (Boc carbonyl) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic) |

| ~1370, ~1390 | Medium | C-H bend (tert-butyl) |

| ~1250 - 1150 | Strong | C-O stretch (ester and carbamate) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z Ratio | Ion | Fragmentation Pathway |

| 276.12 | [M+H]⁺ | Protonated molecule |

| 298.10 | [M+Na]⁺ | Sodium adduct |

| 220.09 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from Boc group |

| 176.06 | [M - Boc + H]⁺ | Loss of the entire Boc group |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

-

A standard pulse program for a one-dimensional proton experiment is used.

-

The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Data is processed with Fourier transformation and phase correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same instrument, tuning to the appropriate carbon frequency (e.g., 100 MHz for a 400 MHz spectrometer).

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

A wider spectral width is required (e.g., 0-200 ppm).

-

Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary to obtain a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method): [3]

-

Dissolve a small amount (a few milligrams) of the solid sample in a volatile solvent like methylene chloride or acetone.[3]

-

Place a single drop of this solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

-

-

IR Spectrum Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty beam path.

-

Record the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation (for ESI-MS):

-

Prepare a stock solution of the sample by dissolving approximately 1 mg in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[4]

-

Further dilute this stock solution to a final concentration of about 1-10 µg/mL.[4]

-

To enhance protonation for positive ion mode, a small amount of an acid like formic acid (0.1%) can be added to the final solution.[5]

-

-

Mass Spectrum Acquisition:

-

The analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source.[6] ESI is a soft ionization technique suitable for preventing fragmentation of the molecular ion.[6]

-

The prepared sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[5]

-

The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over an appropriate mass-to-charge (m/z) range to detect the molecular ion and its common adducts or fragments.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel organic compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate as a Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate is a versatile heterocyclic building block crucial in the synthesis of a variety of biologically active molecules. The strategic placement of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility, while the methyl ester at the 6-position provides a key functional handle for further elaboration. This document provides a comprehensive overview of its synthesis, chemical properties, and applications in medicinal chemistry, supported by detailed experimental protocols and tabulated data.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Functionalization of the indole core at various positions is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. This compound serves as a valuable intermediate, offering a stable yet reactive platform for the construction of more complex molecular architectures. The Boc group provides robust protection of the indole nitrogen under a variety of reaction conditions and can be readily removed under acidic conditions. The C-6 methyl ester allows for modifications such as hydrolysis, amidation, or reduction, enabling the introduction of diverse functionalities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 354587-63-6 | [2] |

| Molecular Formula | C₁₅H₁₇NO₄ | [2] |

| Molecular Weight | 275.30 g/mol | [2] |

| Appearance | White to off-white solid | |

| Purity | ≥97% (commercially available) | [2] |

| Storage | 4°C | [2] |

Synthesis

The synthesis of this compound is typically achieved in a two-step process starting from 1H-indole-6-carboxylic acid. The first step involves the esterification of the carboxylic acid to the corresponding methyl ester, followed by the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.

Experimental Protocols

Step 1: Synthesis of Methyl 1H-indole-6-carboxylate

A general procedure for the esterification of indole carboxylic acids involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) or using a reagent like thionyl chloride (SOCl₂) followed by quenching with methanol.

-

Procedure using Thionyl Chloride: To a solution of 1H-indole-6-carboxylic acid in methanol at 0 °C, thionyl chloride is added dropwise. The reaction mixture is then heated to reflux. After completion, the solvent is removed under reduced pressure, and the residue is worked up with a saturated solution of sodium bicarbonate and extracted with an organic solvent.

Step 2: Synthesis of this compound (N-Boc Protection)

The protection of the indole nitrogen is achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

-

General N-Boc Protection Procedure: To a solution of methyl 1H-indole-6-carboxylate in a suitable solvent (e.g., THF, DCM), a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is added, followed by the addition of di-tert-butyl dicarbonate. The reaction is typically stirred at room temperature until completion. The product is then isolated by extraction and purified by column chromatography.[3][4][5]

Spectroscopic Data

Table 2: Spectroscopic Data of Key Intermediates and Related Compounds

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) | IR (cm⁻¹) |

| Methyl 1H-indole-6-carboxylate | ||||

| 1-tert-Butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate | M+H⁺: 402.0 | |||

| tert-Butyl (6-methyl-1-phenylheptan-4-yl)carbamate | (500 MHz, CDCl₃): δ 7.32 – 7.24 (m, 2H), 7.23 – 7.13 (m, 3H), 4.23 – 4.17 (m, 1H), 3.86 – 3.71 (m, 2H), 2.70 – 2.57 (m, 2H), 2.23 (dtd, J = 11.3, 8.8, 5.4 Hz, 1H), 1.95 –. 1.87 (m, 1H), 1.80 (ddt, J = 11.3, 9.2, 6.5 Hz, 1H), 1.70 – 1.57 (m, 3H), 1.41 (s, 9H)[] | (126 MHz, CDCl₃): δ 156.8, 142.5, 128.5, 128.4, 125.9, 79.2, 62.1, 46.5, 36.0, 35.1, 28.6, 26.5, 22.0[] | [M+Na]⁺: 298.17775[] | νmax 2974, 2932, 1698, 1454, 1390, 1365, 1254, 1182, 1136, 1099, 749, 699[] |

Reactivity and Applications as a Building Block

This compound is a versatile building block, primarily due to the reactivity of the indole C-3 position and the functionality at C-6. The N-Boc group directs electrophilic substitution to the C-3 position.

Electrophilic Substitution at C-3

The electron-rich C-3 position of the N-Boc protected indole is susceptible to electrophilic attack.

-

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be used to introduce a halogen at the C-3 position, yielding compounds such as 1-(tert-Butyl)-6-methyl 3-iodo-1H-indole-1,6-dicarboxylate.[7] These halogenated derivatives are valuable precursors for cross-coupling reactions.

-

Formylation: The Vilsmeier-Haack reaction can be employed to introduce a formyl group at the C-3 position, providing a handle for further synthetic transformations.

Cross-Coupling Reactions

The 3-halo derivatives of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the indole C-3 position and various aryl or heteroaryl boronic acids. This is a powerful method for the synthesis of complex biaryl structures commonly found in pharmaceuticals.

-

Heck Reaction: The Heck reaction allows for the coupling of the 3-haloindole with alkenes, providing access to vinyl-substituted indoles.

Modification of the C-6 Ester

The methyl ester at the 6-position can be readily transformed into other functional groups:

-

Hydrolysis: Saponification of the methyl ester yields the corresponding carboxylic acid, which can then be coupled with amines to form amides.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, which can be further functionalized.

Applications in Drug Discovery

The functionalized indoles derived from this compound are key intermediates in the synthesis of a variety of biologically active compounds. The ability to introduce diverse substituents at the C-3 and C-6 positions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs targeting, for example, kinases, GPCRs, and enzymes.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block in organic synthesis and medicinal chemistry. Its straightforward synthesis, stability, and predictable reactivity make it an ideal starting material for the construction of complex indole-containing molecules. The strategic functionalization at the C-3 and C-6 positions provides medicinal chemists with the tools to generate diverse libraries of compounds for the discovery of new therapeutic agents.

References

- 1. chemscene.com [chemscene.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

The Role of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate Derivatives as Potential Kinase Inhibitors: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the potential biological activity of derivatives of "1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate," a core scaffold identified in the development of novel kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the available data, experimental methodologies, and relevant signaling pathways.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active compounds. Derivatives of the indole core have been extensively investigated for various therapeutic applications, including oncology. The specific scaffold, this compound, has been identified as a key intermediate in the synthesis of potent inhibitors of Extracellular signal-Regulated Kinase (ERK). The ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

ERK Signaling Pathway and Therapeutic Rationale

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus, leading to the regulation of gene expression and critical cellular processes. Constitutive activation of this pathway, often due to mutations in Ras or B-Raf, is a major driver of tumorigenesis in a variety of cancers, including melanoma, colorectal, and pancreatic cancers. Inhibition of key kinases within this pathway, such as ERK1 and ERK2, presents a promising therapeutic strategy to halt uncontrolled cell growth. The derivatives synthesized from the this compound scaffold are designed to target and inhibit the kinase activity of ERK.

Caption: The Ras-Raf-MEK-ERK signaling cascade and the point of intervention for indole-1,6-dicarboxylate derivatives.

Biological Activity of Derivatives

While specific biological data for derivatives of this compound from the primary patent literature (WO2013130976A1) is not publicly detailed, the patent discloses that compounds derived from this intermediate exhibit ERK kinase inhibitory activity with potencies ranging from less than 1 nM to approximately 10 µM. To provide a quantitative perspective, the following table summarizes the biological activities of structurally related indole derivatives that have been reported in the public domain as inhibitors of the ERK/MAPK pathway or as having potent anti-proliferative effects.

| Compound ID | Target(s) | Assay Type | IC50 / Activity | Cell Line(s) |

| Ulixertinib (BVD-523) | ERK1/2 | Biochemical | IC50: <1 nM | - |

| p-RSK | Cellular | IC50: 180 nM | SH-SY5Y | |

| SCH772984 | ERK1/2 | Biochemical | IC50: 1 nM | - |

| p-RSK | Cellular | IC50: 75 nM | SH-SY5Y | |

| Indole-triazole Hybrid (3b) | pERK | Cellular | Inhibition at 2.3 µM | MCF-7 |

| Anti-proliferative | Cellular | IC50: 2.3 µM | MCF-7 | |

| 7-azaindole derivative (5j) | Anti-proliferative | Cellular | IC50: 4.56 µg/mL | A549 |

Note: The compounds listed are for representative purposes to illustrate the potential potency of indole-based ERK inhibitors and are not directly stated to be derivatives of this compound.

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation of potential drug candidates. Below are methodologies for key assays used to characterize the biological activity of ERK pathway inhibitors.

ERK1/2 Biochemical Kinase Assay (Luminescence-based)

This assay quantifies the in vitro potency of a compound against the purified ERK2 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ERK2.

Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via luciferase. The signal intensity is proportional to the kinase activity.

Materials:

-

Recombinant active ERK2 enzyme

-

Myelin Basic Protein (MBP) or other suitable substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these concentrations into the Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme and Substrate Preparation: Thaw the recombinant active ERK2 enzyme on ice and dilute it to the desired working concentration in Kinase Assay Buffer. Prepare a 2X substrate/ATP mix by diluting the substrate (e.g., MBP) and ATP to their final desired concentrations in the Kinase Assay Buffer.

-

Assay Plate Setup: Add 2.5 µL of the diluted test compound or DMSO (for vehicle control wells) to the wells of a 384-well plate.

-

Enzyme Addition: Add 2.5 µL of the diluted ERK2 enzyme to each well.

-

Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Kinase Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mix to each well.

-

Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data using vehicle control (0% inhibition) and no enzyme control (100% inhibition). Plot the normalized percent activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for the in vitro biochemical ERK2 kinase assay.

Cellular Phospho-RSK (p-RSK) Assay (HTRF)

This assay measures the inhibition of a downstream substrate of ERK, Ribosomal S6 Kinase (RSK), in a cellular context.

Objective: To determine the IC50 of test compounds for the inhibition of ERK signaling in a relevant cancer cell line.

Principle: This is a homogeneous time-resolved fluorescence (HTRF) assay. In the presence of phosphorylated RSK, two specific antibodies, one labeled with a donor fluorophore and the other with an acceptor, bind to the target protein. This brings the fluorophores into proximity, generating a FRET signal.

Materials:

-

Cancer cell line with an activated MAPK pathway (e.g., A375 melanoma)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

Stimulant (e.g., EGF or PMA), if required for the cell line

-

HTRF Phospho-RSK detection kit

-

White 96-well or 384-well cell culture plates

-

HTRF-compatible plate reader

Procedure:

-

Cell Plating: Seed cells into a 96-well or 384-well plate and allow them to adhere overnight.

-

Serum Starvation: To reduce basal ERK activity, serum-starve the cells for 4-24 hours.

-

Compound Treatment: Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an appropriate agonist (e.g., EGF) for a predetermined time (e.g., 15 minutes) to activate the ERK pathway.

-

Cell Lysis: Remove the medium and add the lysis buffer provided in the HTRF kit. Incubate for 30 minutes at room temperature with gentle shaking.

-

Lysate Transfer: Transfer the cell lysate to a low-volume 384-well detection plate.

-

Detection Reagent Addition: Add the pre-mixed HTRF detection antibodies (anti-phospho-RSK donor and anti-total-RSK acceptor) to the lysate.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 2-4 hours).

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at both the donor and acceptor emission wavelengths.

-

Data Analysis: Calculate the HTRF ratio and normalize the data. Determine the IC50 value by plotting the normalized signal against the logarithm of the inhibitor concentration.

Conclusion

Derivatives of this compound represent a promising scaffold for the development of novel ERK kinase inhibitors. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of such compounds. Further investigation is warranted to fully elucidate the structure-activity relationship and therapeutic potential of this chemical series in oncology.

The Strategic Application of N-Boc Protection in Indole Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals, making its chemical manipulation a subject of intense research. However, the reactivity of the indole nitrogen and the electron-rich pyrrole ring often complicates synthetic strategies. The use of protecting groups is therefore essential to achieve desired regioselectivity and prevent unwanted side reactions. Among the various N-protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a particularly versatile and widely employed tool in indole chemistry. This technical guide provides an in-depth exploration of the role of N-Boc protection, offering detailed experimental protocols, quantitative data on its influence on reactivity, and visual guides to key concepts and workflows.

The Dual Role of the N-Boc Group: Protection and Direction

The N-Boc group serves a dual purpose in indole chemistry. Primarily, it protects the indole nitrogen from participating in undesired reactions such as alkylation or acylation. Secondly, and just as importantly, its electron-withdrawing nature modulates the electronic properties of the indole ring, thereby influencing its reactivity and directing the regiochemical outcome of various transformations. By decreasing the electron density of the indole ring, the N-Boc group enhances its stability towards oxidation but reduces its reactivity towards electrophiles.[1] This deactivation, however, can be strategically exploited to control the position of substitution.

Advantages and Disadvantages of N-Boc Protection

The choice of a protecting group is a critical decision in any synthetic sequence. The N-Boc group offers a compelling balance of stability and lability, making it a popular choice for indole functionalization.

| Advantages | Disadvantages |

| Stability: Stable to a wide range of non-acidic reagents, including strong bases, nucleophiles, and conditions for many cross-coupling reactions. | Acid Lability: Cleaved under acidic conditions, which can be incompatible with other acid-sensitive functional groups in the molecule. |

| Ease of Introduction: Readily introduced using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. | Deactivation of the Indole Ring: The electron-withdrawing nature of the Boc group can hinder certain electrophilic aromatic substitution reactions. |

| Ease of Removal: Typically removed under mild acidic conditions (e.g., TFA in DCM) or through thermal methods, often with high yields.[2] | Steric Hindrance: The bulky nature of the Boc group can sometimes influence the stereochemical outcome of reactions or hinder access to certain positions. |

| Directing Group: Effectively directs lithiation to the C2 position, enabling regioselective functionalization.[3][4] | Potential for Side Reactions during Deprotection: The tert-butyl cation generated during acidic cleavage can lead to undesired side reactions if not properly scavenged. |

| Enhances Solubility: The presence of the Boc group can improve the solubility of indole derivatives in organic solvents. |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible research. The following sections provide step-by-step protocols for the N-Boc protection and deprotection of indoles, as well as for several key synthetic transformations where N-Boc protection plays a pivotal role.

N-Boc Protection of Indole

This protocol describes a general and efficient method for the N-Boc protection of indole using di-tert-butyl dicarbonate (Boc₂O) and 4-(dimethylamino)pyridine (DMAP) as a catalyst.

Reagents and Materials:

-

Indole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of indole (1.0 eq) in acetonitrile, add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (0.1 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the N-Boc protected indole, which can often be used without further purification.

N-Boc Deprotection of Indole using Trifluoroacetic Acid (TFA)

This protocol outlines the standard procedure for the removal of the N-Boc group using trifluoroacetic acid in dichloromethane.

Reagents and Materials:

-

N-Boc indole

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the N-Boc protected indole (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (5-10 eq) to the solution at room temperature.[2]

-

Stir the reaction mixture for 1-3 hours, monitoring the deprotection by TLC.

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected indole.

C2-Lithiation and Borylation of N-Boc Indole

The N-Boc group is an excellent directing group for the regioselective lithiation at the C2 position, which can then be trapped with an electrophile such as a boronic ester.

Reagents and Materials:

-

N-Boc indole

-

sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi)

-

Tetrahydrofuran (THF), anhydrous

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-Boc indole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

-

Slowly add s-BuLi or t-BuLi (1.1 eq) and stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) to the reaction mixture and allow it to warm to room temperature overnight.

-

Quench the reaction with 1 M HCl and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield N-Boc-indole-2-boronic acid.

Influence on Reactivity and Regioselectivity

The electronic and steric effects of the N-Boc group profoundly influence the outcome of various reactions on the indole ring.

Electrophilic Aromatic Substitution

While the N-Boc group deactivates the indole ring towards electrophiles, electrophilic substitution, when it occurs, is strongly directed to the C3 position. This is a consequence of the resonance stabilization of the intermediate sigma complex.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Indole vs. N-Boc Indole

| Reaction | Electrophile | Substrate | Major Product(s) (Position of Substitution) | Approximate Yield (%) |

| Nitration | HNO₃/H₂SO₄ | Indole | 3-Nitroindole | ~70 |

| Nitration | Tetramethylammonium nitrate/TFAA | N-Boc Indole | N-Boc-3-nitroindole | 91[5] |

| Vilsmeier-Haack | POCl₃, DMF | Indole | Indole-3-carboxaldehyde | 96[6] |

| Vilsmeier-Haack | POCl₃, DMF | N-Boc Indole | N-Boc-indole-3-carboxaldehyde | High |

| Friedel-Crafts Acylation | Acyl chloride, ZrCl₄ | Indole | 3-Acylindole | Good to high[7] |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid | N-Boc Indole | N-Boc-3-acylindole | High |

| Mannich Reaction | Formaldehyde, Dimethylamine | Indole | 3-(Dimethylaminomethyl)indole (Gramine) | High[8] |

| Mannich Reaction | Eschenmoser's salt | N-Boc Indole | N-Boc-3-(dimethylaminomethyl)indole | High |

Metalation and Cross-Coupling Reactions

N-Boc protection is frequently a prerequisite for successful and regioselective metalation and subsequent cross-coupling reactions. The directing effect of the Boc group is particularly pronounced in lithiation reactions, favoring deprotonation at the C2 position. This allows for the introduction of a wide range of functional groups at this position through reactions with various electrophiles.

Table 2: Regioselectivity in Lithiation of Indole Derivatives

| Substrate | Base | Position of Lithiation |

| Indole | n-BuLi | N1 |

| N-Boc Indole | s-BuLi or t-BuLi | C2[3][4] |

This C2-selectivity is crucial for the synthesis of 2-substituted indoles via cross-coupling reactions. For instance, C2-borylated N-Boc indoles are valuable precursors for Suzuki-Miyaura cross-coupling reactions. Similarly, halogenated N-Boc indoles are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions.

Table 3: Examples of Cross-Coupling Reactions with N-Boc Indoles

| Reaction | Substrate | Coupling Partner | Catalyst/Conditions | Product | Typical Yield (%) |

| Suzuki-Miyaura | N-Boc-2-bromoindole | Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME/H₂O | N-Boc-2-arylindole | Good to high[9] |

| Sonogashira | N-Boc-3-iodoindole | Terminal alkyne | Pd(PPh₃)₄, CuI, Et₃N | N-Boc-3-alkynylindole | Moderate to good[10] |

| Heck | N-Boc Indole | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | N-Boc-3-alkenylindole | Moderate to good |

Visualizing Key Concepts in N-Boc Indole Chemistry

Graphical representations of reaction mechanisms, workflows, and logical relationships can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate core concepts.

Caption: General scheme of N-Boc protection and deprotection of indole.

Caption: Regioselectivity in electrophilic substitution of N-Boc indole.

Caption: Workflow for C2-functionalization of indole via lithiation-borylation.

Conclusion

The N-Boc protecting group is an indispensable tool in modern indole chemistry, offering a robust and versatile strategy for managing the reactivity of the indole nucleus. Its ability to not only protect the indole nitrogen but also to direct the regioselectivity of key transformations makes it a cornerstone of many complex synthetic endeavors. A thorough understanding of its advantages, limitations, and the specific experimental conditions required for its use is paramount for any researcher working in the field of indole synthesis and functionalization. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of N-Boc chemistry in the development of novel indole-based molecules for a wide range of applications, from pharmaceuticals to materials science.

References

- 1. rsc.org [rsc.org]

- 2. Boc Deprotection - TFA [commonorganicchemistry.com]

- 3. Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bhu.ac.in [bhu.ac.in]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Strategic Application of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate in the Synthesis of Novel Compound Libraries

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Among the vast array of indole derivatives, 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate has emerged as a versatile building block for the synthesis of novel compound libraries. Its unique substitution pattern, featuring a sterically demanding tert-butoxycarbonyl (Boc) group at the N1 position and a methyl ester at the C6 position, offers a strategic platform for controlled and diverse functionalization. This technical guide provides a comprehensive overview of this core compound, including its synthesis, physicochemical properties, and its application in the generation of compound libraries targeting key signaling pathways in drug discovery.

Physicochemical and Computational Data

A thorough understanding of the physicochemical properties of a core scaffold is paramount for its effective utilization in library synthesis. The following tables summarize the key quantitative data for this compound and its closely related iodo-derivative, which serves as a valuable intermediate for further diversification.

Table 1: Physicochemical Properties

| Property | This compound | 1-(tert-Butyl)-6-methyl 3-iodo-1H-indole-1,6-dicarboxylate |

| CAS Number | 354587-63-6[1] | 850374-94-6[][3] |

| Molecular Formula | C₁₅H₁₇NO₄[1] | C₁₅H₁₆INO₄[] |

| Molecular Weight | 275.30 g/mol [1] | 401.2 g/mol [] |

| Appearance | White to pale cream or brown crystals/powder | Not specified |

| Melting Point | Not specified | 154 °C[3] |

| Boiling Point | Not specified | 450.7 °C at 760 mmHg[3] |

| Density | Not specified | 1.57 g/cm³[3] |

| Purity | ≥97%[1] | Not specified |

| Storage | 4°C[1] | Not specified |

Table 2: Computational Data

| Parameter | This compound | 1-(tert-Butyl)-6-methyl 3-iodo-1H-indole-1,6-dicarboxylate |

| Topological Polar Surface Area (TPSA) | 57.53 Ų[1] | Not specified |

| logP | 3.2111[1] | Not specified |

| Hydrogen Bond Acceptors | 5[1] | 4[3] |

| Hydrogen Bond Donors | 0[1] | Not specified |

| Rotatable Bonds | 1[1] | Not specified |

Experimental Protocols

The synthesis of this compound is a two-step process starting from the commercially available indole-6-carboxylic acid. The following protocols are based on established synthetic methodologies for indole functionalization.

Step 1: Synthesis of Methyl 1H-indole-6-carboxylate

Reaction: Esterification of indole-6-carboxylic acid.

Materials:

-

Indole-6-carboxylic acid

-

Methanol (MeOH) or Ethanol (EtOH)

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve indole-6-carboxylic acid in methanol or ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and reflux the reaction mixture for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to obtain methyl 1H-indole-6-carboxylate.[4]

Step 2: N-Boc Protection to Yield this compound

Reaction: Protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

-

Methyl 1H-indole-6-carboxylate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Water

-

Brine

Procedure:

-

Dissolve methyl 1H-indole-6-carboxylate in anhydrous DCM or THF in a round-bottom flask.

-

Add a catalytic amount of DMAP to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, dilute the reaction mixture with DCM.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product, this compound.

Application in Compound Library Synthesis and Targeted Signaling Pathways

The this compound core is a strategic starting point for generating diverse compound libraries. The Boc-protected nitrogen allows for regioselective functionalization at other positions of the indole ring, while the methyl ester at the 6-position can be readily hydrolyzed or converted to other functional groups. Derivatives of the indole scaffold are well-documented as potent modulators of various signaling pathways implicated in diseases such as cancer.[5][6][7][8][9][10][11]

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug discovery. Indole derivatives have been shown to effectively inhibit key kinases within this pathway.[5][8][9]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

Modulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical regulator of cell fate, including proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is also frequently observed in cancer. Indole alkaloids have demonstrated the ability to modulate the MAPK pathway, thereby inhibiting cancer cell growth.[6]

Caption: Modulation of the MAPK/ERK signaling pathway by indole derivatives.

Workflow for Novel Compound Library Synthesis

The strategic use of this compound allows for a systematic and efficient workflow for the generation of diverse compound libraries for high-throughput screening.

Caption: Workflow for compound library synthesis and screening.

Conclusion

This compound represents a highly valuable and strategic scaffold for the synthesis of novel compound libraries in drug discovery. Its well-defined structure allows for predictable and controlled diversification, enabling the exploration of a broad chemical space. The demonstrated potential of indole derivatives to modulate key signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, underscores the importance of this core in the development of new therapeutic agents, particularly in the field of oncology. This technical guide provides the foundational knowledge and protocols necessary for researchers to effectively utilize this versatile building block in their drug discovery endeavors.

References

- 1. chemscene.com [chemscene.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 6-Methylindole synthesis - chemicalbook [chemicalbook.com]

- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

"1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate" literature review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the available scientific literature on the chemical compound 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate . Despite a thorough search of chemical databases and scientific literature, specific data regarding the synthesis, biological activity, mechanism of action, and quantitative experimental results for this particular molecule are exceedingly scarce. This document summarizes the available chemical identity information and provides a broader context based on related indole-6-carboxylic acid derivatives, which are significant in medicinal chemistry. The absence of dedicated research on the title compound suggests it may primarily serve as a chemical intermediate or a library compound that has not yet been the subject of in-depth biological investigation.

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide range of biological activities.[1] Derivatives of indole are known to possess anti-inflammatory, antimicrobial, antiviral, and anticancer properties, among others.[1] Specifically, indole-6-carboxylic acid and its derivatives are recognized as important intermediates in the synthesis of various pharmaceuticals, including agents targeting neurological disorders and cancer.[2] This review focuses on the specific diester, this compound, aiming to collate and present all available technical information for the scientific community.

Chemical and Physical Properties

This compound is a known chemical entity, and its basic properties have been cataloged by various chemical suppliers. A summary of this information is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 354587-63-6 | [Chemical Supplier Databases] |

| Molecular Formula | C₁₅H₁₇NO₄ | [Chemical Supplier Databases] |

| Molecular Weight | 275.30 g/mol | [Chemical Supplier Databases] |

| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C(=O)OC | [Chemical Supplier Databases] |

| Structure |  | [Chemical Supplier Databases] |

Note: The structure is a representation based on the chemical name.

Synthesis and Characterization

A detailed, peer-reviewed synthesis protocol specifically for this compound has not been identified in the public domain. However, general synthetic strategies for related indole-1,6-dicarboxylates can be inferred from the literature on indole chemistry.

The synthesis would likely involve the N-protection of an indole-6-carboxylic acid derivative followed by esterification. The tert-butoxycarbonyl (Boc) group is a common protecting group for the indole nitrogen, which can be introduced using di-tert-butyl dicarbonate. The methyl ester at the 6-position could be introduced via standard esterification procedures.

A plausible, though unverified, synthetic workflow is proposed below.

Characterization of the final product would typically involve techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Biological Activity and Mechanism of Action

There is a significant lack of published data on the biological activity of this compound. No studies detailing its screening against biological targets, its mechanism of action, or any quantitative data such as IC₅₀ or EC₅₀ values were found.

However, the broader class of indole derivatives is well-studied. For instance, various substituted indole-6-carboxylic acids have been synthesized and evaluated for their potential as antiproliferative agents, targeting receptors like EGFR and VEGFR-2.[3] Additionally, other indole derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase (COX) and indoleamine 2,3-dioxygenase (IDO1).[4][5]

It is plausible that this compound may have been synthesized as part of a larger chemical library for high-throughput screening, but the results of such screenings are not publicly available.

Experimental Protocols

Due to the absence of published research specifically on this compound, no detailed experimental protocols for its biological evaluation can be provided. For researchers interested in investigating the potential activities of this molecule, general protocols for relevant assays can be adapted from studies on other indole derivatives. For example, protocols for in vitro cytotoxicity assays (e.g., MTT assay) or enzyme inhibition assays would be relevant starting points.

Conclusion and Future Perspectives

This compound is a chemically defined compound that is commercially available. However, a thorough literature review reveals a striking absence of scientific research into its synthesis, biological properties, and potential therapeutic applications. This suggests that the compound is likely utilized as a building block in the synthesis of more complex molecules or remains an unexplored entity within vast chemical libraries.

Future research could focus on the de novo synthesis and complete characterization of this molecule, followed by a comprehensive biological screening against a panel of relevant targets, such as kinases, GPCRs, or enzymes involved in cancer and inflammatory pathways. Such studies would be necessary to elucidate any potential therapeutic value of this specific indole derivative. Until such data becomes available, its role in the landscape of medicinal chemistry remains undefined.

References

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Indole based cyclooxygenase inhibitors: synthesis, biological evaluation, docking and NMR screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for "1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate"

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate, a key intermediate in various pharmaceutical and organic synthesis applications.

Introduction